molecular formula C14H16F3NO B12064759 4-(4-Methylpiperidin-1-yl)-2-(trifluoromethyl)benzaldehyde

4-(4-Methylpiperidin-1-yl)-2-(trifluoromethyl)benzaldehyde

Cat. No.: B12064759
M. Wt: 271.28 g/mol
InChI Key: QAWSOCZIWSMDGB-UHFFFAOYSA-N
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Description

4-(4-Methylpiperidin-1-yl)-2-(trifluoromethyl)benzaldehyde: is a chemical compound with the following structural formula:

C16H17F3NO\text{C}_{16}\text{H}_{17}\text{F}_3\text{NO} C16​H17​F3​NO

It belongs to the class of aromatic aldehydes and contains a trifluoromethyl group (-CF₃) and a piperidine ring. The compound is characterized by its aromatic benzene ring substituted with a piperidine moiety and a trifluoromethyl group.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 3-fluoro-4-(4-methylpiperidin-1-yl)benzaldehyde with trifluoromethyl iodide. The reaction proceeds via nucleophilic substitution, resulting in the incorporation of the trifluoromethyl group.

Reaction Conditions:: The reaction typically takes place under anhydrous conditions using a suitable solvent (e.g., dichloromethane or acetonitrile). The choice of base (e.g., potassium carbonate or sodium hydride) and reaction temperature influences the yield and selectivity.

Industrial Production:: While industrial-scale production methods may vary, the synthesis usually involves efficient and scalable processes to meet demand.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The aldehyde group in the compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the aldehyde group.

    Substitution: Various nucleophiles (e.g., amines, thiols) can replace the fluorine atom.

Major Products::
  • Oxidation: 4-(4-Methylpiperidin-1-yl)-2-(trifluoromethyl)benzoic acid
  • Reduction: 4-(4-Methylpiperidin-1-yl)-2-(trifluoromethyl)benzyl alcohol

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: It may serve as a scaffold for designing potential drugs due to its structural features.

    Agrochemicals: The trifluoromethyl group enhances the bioactivity of certain pesticides.

    Materials Science: It can be used in the synthesis of functional materials.

Mechanism of Action

The exact mechanism of action depends on the specific context (e.g., drug development, agrochemicals). the trifluoromethyl group’s electronic properties and steric effects likely play a crucial role in interactions with biological targets.

Comparison with Similar Compounds

While there are no direct analogs, compounds with similar functional groups (e.g., trifluoromethyl-substituted benzaldehydes) can be compared. Notable examples include 3-fluoro-4-(4-methylpiperidin-1-yl)benzaldehyde and other piperidine derivatives.

Properties

Molecular Formula

C14H16F3NO

Molecular Weight

271.28 g/mol

IUPAC Name

4-(4-methylpiperidin-1-yl)-2-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C14H16F3NO/c1-10-4-6-18(7-5-10)12-3-2-11(9-19)13(8-12)14(15,16)17/h2-3,8-10H,4-7H2,1H3

InChI Key

QAWSOCZIWSMDGB-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=CC(=C(C=C2)C=O)C(F)(F)F

Origin of Product

United States

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